molecular formula C18H16BrN5O3S3 B4686555 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide CAS No. 5538-34-1

4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide

Cat. No.: B4686555
CAS No.: 5538-34-1
M. Wt: 526.5 g/mol
InChI Key: MVEPFCWTXRBHTK-UHFFFAOYSA-N
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Description

4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core, a sulfonamide linker, and a benzamide moiety. This complex structure places it within a class of compounds that are of significant interest in medicinal chemistry and pharmacological research for the development of novel bioactive agents. Compounds based on the 1,3,4-thiadiazole scaffold have been identified as potent agonists for Class B1 G protein-coupled receptors (GPCRs), such as the secretin receptor (SecR) . Agonists of these receptors are investigated for their potential therapeutic applications in a range of conditions, including heart failure, obesity, type 2 diabetes mellitus, and functional gastrointestinal disorders . The presence of the bromine atom and the carbamothioyl group on the benzamide ring may influence the compound's electronic properties, lipophilicity, and its interaction with biological targets, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore allosteric binding sites and signaling pathways of GPCRs, which are historically challenging targets for small-molecule drug development . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3S3/c1-2-15-22-23-18(29-15)24-30(26,27)14-9-7-13(8-10-14)20-17(28)21-16(25)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,23,24)(H2,20,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEPFCWTXRBHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365381
Record name 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-34-1
Record name 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the thiadiazole ring: This can be achieved by reacting ethyl hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-ethyl-1,3,4-thiadiazole-2-thiol.

    Sulfamoylation: The thiadiazole derivative is then reacted with 4-aminobenzenesulfonamide to introduce the sulfamoyl group.

    Coupling with 4-bromobenzoyl chloride: The final step involves coupling the intermediate with 4-bromobenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the sulfamoyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted products will vary depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and the sulfamoyl group are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • Substituents on the benzamide core : Bromo (target compound) vs. fluoro, chloro, methoxy, or trifluoromethyl groups (e.g., compounds 5f–i in and 7–10 in ).
  • Heterocyclic systems : 1,3,4-Thiadiazole (target) vs. 1,2,4-triazoles () or pyrimidines ().
  • Linkage groups : Carbamothioyl (target) vs. hydrazinecarbothioamides () or acetamide ().

Example Comparisons :

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): These lack the sulfamoylphenyl-carbamothioyl bridge but share the thiadiazole-benzamide scaffold. The benzylthio group may reduce metabolic stability compared to the ethyl group in the target compound.
  • N-{[4-(N'-Pyrimidin-2-yl)sulfamoyl)phenyl]carbamothioyl}benzamide (1b) (): Replaces thiadiazole with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
Physical and Spectroscopic Properties
Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported ~1247–1255 (C=S), ~1663–1682 (C=O) Thiadiazole-CH₂CH₃ (~1.3–1.5 ppm) -
5f (4-Fluoro analogue) 236–237 1243–1258 (C=S), 1663–1682 (C=O) Aromatic F: ~7.8–8.1 (m)
5i (4-Chloro analogue) 256–258 Similar to 5f Aromatic Cl: ~7.6–7.9 (m)
1b (Pyrimidine analogue) 250–252 1247–1255 (C=S), 1686 (C=O) Pyrimidine-H: ~8.54–8.52 (m)
  • Melting Points : Bromo and chloro substituents (e.g., 5i ) generally yield higher melting points than fluoro due to increased molecular symmetry and van der Waals interactions .
  • IR/NMR : The C=S stretch (~1240–1260 cm⁻¹) and C=O stretch (~1660–1680 cm⁻¹) are consistent across carbamothioyl derivatives .
Stability and Reactivity
  • Tautomerism : Thione-thiol tautomerism observed in triazoles () is unlikely in the target due to the absence of adjacent NH groups.
  • Hydrolytic Stability : The carbamothioyl linkage may be susceptible to hydrolysis under alkaline conditions, as seen in hydrazinecarbothioamides ().

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide?

  • Methodological Answer : A stepwise approach is optimal. First, synthesize the 5-ethyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives under acidic conditions. Next, introduce the sulfamoyl group to the phenyl ring via sulfonation. Finally, couple the bromobenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt). Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 150–160 ppm) to confirm substitution patterns.
  • IR Spectroscopy : Validate sulfonamide (S=O stretch ~1350 cm⁻¹) and thiourea (N–H bend ~3300 cm⁻¹) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .

Advanced Research Questions

Q. How can SHELX software be utilized for crystallographic refinement of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100 K.
  • Structure Solution : Apply SHELXD for dual-space recycling to locate heavy atoms (e.g., bromine).
  • Refinement : Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen atoms at calculated positions. Validate using R1 (<5%) and wR2 (<12%) metrics. Visualize thermal ellipsoids with ORTEP-3 .

Q. How can contradictions in bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted sulfamoyl intermediates) may skew bioactivity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Set grid boxes around active sites (e.g., Zn²⁺ coordination residues).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots to identify critical binding motifs .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C indicates room-temperature stability).
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via LC-MS. Store in amber vials with desiccants to mitigate hydrolysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in crystallographic data between in-house and published structures?

  • Methodological Answer :

  • Twining Analysis : Use PLATON to check for twinning (e.g., BASF parameter >0.5 indicates pseudomerohedral twinning).
  • Data Reprocessing : Reintegrate raw data (HKL-3000) with updated absorption corrections. Compare residual density maps to identify disordered solvent/ligands .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating this compound’s thiadiazole-mediated enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten plots (varying substrate concentrations) to determine Ki values. Include positive controls (e.g., acetazolamide for carbonic anhydrase).
  • IC50 Determination : Perform dose-response curves (0.1–100 µM) with fluorogenic substrates. Normalize data to DMSO controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide

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